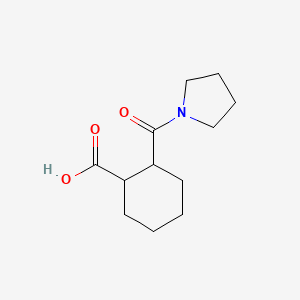

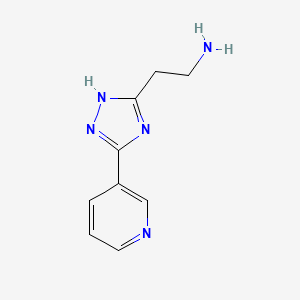

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid" can involve multi-component condensation reactions, as seen in the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, which are formed from cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes . Additionally, the synthesis of related pyrrolidine derivatives, such as 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, involves ring-opening reactions in the presence of trifluoroacetic acid . These methods could potentially be adapted for the synthesis of "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid."

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid" has been characterized using various spectroscopic techniques. For instance, the crystal structure of trans-1,2-cyclohexyl 1-H-pyrrole-2-carboxylate has been determined, showing that the cyclohexane group adopts a chair conformation and that the molecules are linked via hydrogen bonds . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of cyclohexane and pyrrolidine derivatives can be quite diverse. For example, cyclohexane can be oxidized to alkyl peroxides and alcohol derivatives in the presence of H2O2 and a vanadate-pyrazine-2-carboxylic acid catalyst system . Pyrrolidine derivatives can undergo ring-opening reactions to form various products, including dibenzoxanthenes and calixarenes . These reactions highlight the potential reactivity of the pyrrolidine and cyclohexane moieties in "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid" can be inferred from the behavior of similar compounds. For instance, the solubility and gelation properties of porphyrin-based organogels can be influenced by the presence of carboxylic acid and pyridine substituents . The stability and crystallization of cyclohexane derivatives, such as 1,3,5-cyclohexanetricarboxylic acid, can be affected by hydrogen bonding interactions with pyridine bases . These properties are important for understanding the solubility, stability, and potential applications of "2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid."

Aplicaciones Científicas De Investigación

Catalysis and Synthesis : The compound has been used in catalysis, particularly in the Michael addition of cyclohexanone to β-nitrostyrenes. This application is significant for synthesizing various γ-nitro carbonyl compounds with high yield and stereoselectivity, demonstrating its potential in organic synthesis and pharmaceuticals (Singh et al., 2013).

Molecular Synthesis and Structural Studies : It plays a role in the synthesis of complex molecules like adamantanes and pyrrolidines. These molecules have applications in materials science and pharmaceuticals due to their unique structural properties (Stetter et al., 1970).

Chemical Transformations and Cyclization Reactions : The compound is used in cyclization reactions for the synthesis of pyrrolidines, which are important in the development of pharmaceuticals and agrochemicals (Miura et al., 2000).

Oxidation Processes : Research has also explored its use in oxidation processes, particularly in the context of organic synthesis and the development of new chemical reactions (Shul’pin et al., 1993).

Crystal Engineering and Material Science : The compound is integral in the development of crystal engineering, particularly in the formation of cocrystals with distinct structural properties. This is crucial for the design of new materials with specific characteristics (Bhogala et al., 2005).

Organogel Formation : It's used in the study of porphyrin-based organogels, which are relevant in the field of soft materials and nanotechnology (Tanaka et al., 2005).

Conformational Analysis in Chemistry : The compound aids in understanding conformational aspects in chemistry, which is vital for drug design and the synthesis of biologically active molecules (Valle et al., 1988).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h9-10H,1-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLDEFAIBWNKIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385526 |

Source

|

| Record name | 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |

CAS RN |

414872-66-5 |

Source

|

| Record name | 2-(Pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)